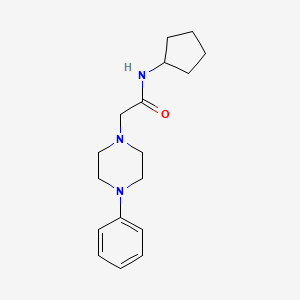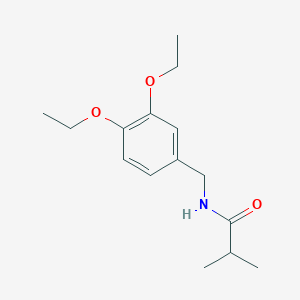![molecular formula C20H28N2O5S B5312266 ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate, commonly known as EMP, is a compound that has been extensively studied for its potential applications in scientific research. EMP is a piperidine-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of EMP is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and other cellular processes. EMP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant response.
Biochemical and Physiological Effects
EMP has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. EMP has been shown to have a protective effect on the liver and kidney in animal models of liver and kidney injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMP is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. EMP has also been studied for its potential as an anti-viral and anti-bacterial agent. However, there are limitations to its use in lab experiments. EMP is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for research on EMP. One area of research is its potential as a therapeutic agent for various diseases. Studies have shown that EMP has anti-inflammatory, anti-cancer, and anti-diabetic properties, and it has also been studied for its potential as an anti-viral and anti-bacterial agent. Future research could focus on the development of EMP-based drugs for the treatment of these diseases. Another area of research is the mechanism of action of EMP. Further studies are needed to fully understand how EMP works at the molecular level. Finally, future research could focus on improving the synthesis method of EMP to make it more efficient and cost-effective.
Conclusion
In conclusion, EMP is a piperidine-based compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and it has also been studied for its potential as an anti-viral and anti-bacterial agent. EMP has a complex synthesis process and limited solubility in water, which can make it difficult to use in certain experiments. However, there are many future directions for research on EMP, including its potential as a therapeutic agent for various diseases, the mechanism of action, and improving the synthesis method.
Métodos De Síntesis
The synthesis of EMP involves a multi-step process that starts with the reaction of piperidine with 4-methyl-3-nitrobenzoic acid to produce 4-methyl-3-nitrobenzoylpiperidine. This compound is then reduced to 4-methyl-3-aminobenzoylpiperidine, which is subsequently reacted with pyrrolidine-1-sulfonyl chloride to produce EMP. The final product is obtained through esterification of EMP with ethyl chloroformate.
Aplicaciones Científicas De Investigación
EMP has been studied extensively for its potential applications in scientific research. One of the main areas of research is its potential as a therapeutic agent for various diseases. Studies have shown that EMP has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential as an anti-viral and anti-bacterial agent.
Propiedades
IUPAC Name |
ethyl 1-(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-3-27-20(24)16-8-12-21(13-9-16)19(23)17-7-6-15(2)18(14-17)28(25,26)22-10-4-5-11-22/h6-7,14,16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJXDZOHRJABCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)
![5-methyl-2-(5-methyl-2-thienyl)-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5312203.png)

![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)



![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)